molecular formula C5H4Cl2N2O B15222082 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone

2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone

Cat. No.: B15222082
M. Wt: 179.00 g/mol
InChI Key: ZKWZMXOJLCIKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group attached to both the ethanone and pyrazole moieties, making it a halogenated heterocycle.

Preparation Methods

The synthesis of 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-chloro-1H-pyrazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-(4-chloro-1H-pyrazol-1-yl)ethanone include:

The uniqueness of this compound lies in its dual chloro substitution, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

2-chloro-1-(4-chloropyrazol-1-yl)ethanone

InChI

InChI=1S/C5H4Cl2N2O/c6-1-5(10)9-3-4(7)2-8-9/h2-3H,1H2

InChI Key

ZKWZMXOJLCIKPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(=O)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.